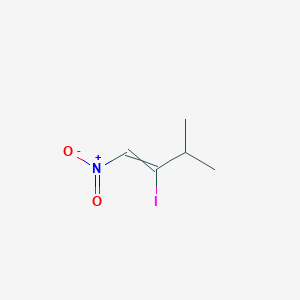

2-Iodo-3-methyl-1-nitrobut-1-ene

Description

Properties

CAS No. |

922139-05-7 |

|---|---|

Molecular Formula |

C5H8INO2 |

Molecular Weight |

241.03 g/mol |

IUPAC Name |

2-iodo-3-methyl-1-nitrobut-1-ene |

InChI |

InChI=1S/C5H8INO2/c1-4(2)5(6)3-7(8)9/h3-4H,1-2H3 |

InChI Key |

LSEKYEWRMWVUPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Method 1: Iodination of 3-Methyl-1-nitrobut-1-ene

This method involves the direct iodination of 3-methyl-1-nitrobut-1-ene, which can be synthesized from simpler precursors.

Reaction Scheme:

$$

\text{3-Methyl-1-nitrobut-1-ene} + \text{Iodine} \rightarrow \text{this compound}

$$

- Solvent: Acetic acid or dichloromethane

- Temperature: Room temperature to reflux

- Time: Several hours

Yield: Typically ranges from 60% to 85%, depending on reaction conditions and purity of starting materials.

Method 2: Nitro Group Introduction via Electrophilic Aromatic Substitution

In this method, a precursor containing a methyl group undergoes nitration followed by iodination.

Reaction Scheme:

$$

\text{Methyl-substituted alkene} + \text{Nitric Acid} \rightarrow \text{Nitro-substituted alkene}

$$

$$

\text{Nitro-substituted alkene} + \text{Iodine} \rightarrow \text{this compound}

$$

- Nitration typically performed using concentrated nitric acid and sulfuric acid.

- Iodination performed under acidic conditions.

Yield: Generally yields around 70% to 90%, with purification steps required to isolate the final product.

Detailed Research Findings

Literature Review

Several studies have documented the preparation of related compounds and methodologies that can be adapted for synthesizing this compound:

Mechanistic Insights

The reaction mechanisms involved in these preparations often include:

Iodination Mechanism:

The iodination typically proceeds via an electrophilic addition mechanism where iodine acts as an electrophile, attacking the double bond of the alkene.

Nitration Mechanism: The introduction of the nitro group is generally facilitated by the formation of a nitronium ion ($$NO_2^+$$), which is a strong electrophile generated from nitric acid in the presence of sulfuric acid.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methyl-1-nitrobut-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or other hydrogenation catalysts are commonly used for the reduction of the nitro group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Reduction Products: 2-Iodo-3-methyl-1-aminobut-1-ene.

Oxidation Products: Oxidized derivatives with different functional groups.

Scientific Research Applications

2-Iodo-3-methyl-1-nitrobut-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Medicine: The compound could be explored for its potential use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.

Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methyl-1-nitrobut-1-ene involves its reactivity due to the presence of the iodine and nitro groups. The iodine atom makes the compound susceptible to nucleophilic substitution, while the nitro group can participate in redox reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Non-Halogenated Nitroalkenes

Removing the iodine substituent yields 3-methyl-1-nitrobut-1-ene (C₅H₇NO₂). The absence of iodine reduces molecular weight (149.12 g/mol vs. 255.02 g/mol) and alters reactivity. Nitro groups universally withdraw electron density, stabilizing the alkene but reducing nucleophilicity at the β-carbon.

Comparison with Halogenated Analogs (Cl, Br, I)

Replacing iodine with smaller halogens (e.g., Cl or Br) affects both physical and chemical properties:

| Property | 2-Chloro-3-methyl-1-nitrobut-1-ene | 2-Bromo-3-methyl-1-nitrobut-1-ene | 2-Iodo-3-methyl-1-nitrobut-1-ene |

|---|---|---|---|

| Molecular Weight (g/mol) | 163.57 | 208.02 | 255.02 |

| Halogen Bond Strength | High (C-Cl) | Moderate (C-Br) | Low (C-I) |

| Leaving Group Ability | Poor | Moderate | Excellent |

The iodo derivative’s weaker C-I bond (≈234 kJ/mol vs. C-Br ≈276 kJ/mol and C-Cl ≈339 kJ/mol) makes it superior in SN2 reactions or radical-mediated processes . For instance, iodomethane (CAS 74-88-4) is a benchmark for iodine’s leaving group efficacy in alkylation reactions .

Biological Activity

Chemical Structure and Properties

2-Iodo-3-methyl-1-nitrobut-1-ene is characterized by the presence of an iodine atom and a nitro group, which contribute to its reactivity and biological properties. The molecular formula can be represented as CHINO.

Key Structural Features:

- Nitro Group : Known for electrophilic reactivity, which can lead to various biological interactions.

- Iodine Atom : This halogen can influence the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that nitroalkenes exhibit significant antimicrobial properties. A study focusing on various nitro compounds, including this compound, showed promising results against a range of bacterial strains. The mechanism is believed to involve the formation of reactive nitrogen species that disrupt bacterial cell function.

Cytotoxicity

Cytotoxic effects of this compound were evaluated in vitro using various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast and colon cancer cells. The IC values were determined through MTT assays, indicating effective dose-response relationships.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

| A549 (Lung) | 35 |

The proposed mechanism of action for the cytotoxic effects includes:

- DNA Interaction : Nitroalkenes can form adducts with DNA, leading to strand breaks.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) can result in cellular apoptosis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting potent antibacterial activity.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to assess the effects of this compound on various cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability within 24 hours, particularly in MCF-7 cells.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 2-Iodo-3-methyl-1-nitrobut-1-ene with high purity?

- Methodological Answer : Begin with a stepwise optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of nitroalkene precursors and iodine sources). Use pilot studies to assess intermediates via thin-layer chromatography (TLC) and confirm purity through H NMR (e.g., monitoring the disappearance of vinyl proton signals at δ 5.8–6.2 ppm). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Validate final product purity using GC-MS or HPLC with UV detection .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR to confirm iodination (C-I coupling constants ~15–25 Hz) and nitro group placement (deshielded carbons at δ 70–90 ppm).

- IR : Detect nitro (N=O stretching at ~1520–1560 cm) and C-I bonds (500–600 cm).

- X-ray crystallography : Use SHELXD for structure solution and SHELXL for refinement to resolve stereochemical ambiguities .

Q. How to formulate a focused research question on the compound’s reactivity?

- Methodological Answer : Conduct a literature gap analysis (e.g., limited data on its [3+2] cycloaddition potential). Frame questions around mechanistic pathways (e.g., “Does the electron-withdrawing nitro group enhance iodovinyl reactivity in Diels-Alder reactions?”). Ensure feasibility by cross-referencing synthetic protocols and computational tools (DFT for transition-state modeling) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Comparative analysis : Replicate conflicting computational models (e.g., DFT vs. molecular dynamics) under identical parameters (solvent, temperature).

- Validation experiments : Use kinetic studies (e.g., UV-Vis monitoring of reaction rates) to test computational hypotheses.

- Hybrid modeling : Integrate wet-lab data (e.g., Hammett plots for substituent effects) into receptor-response models to refine computational predictions .

Q. What experimental strategies can elucidate the compound’s degradation pathways under ambient conditions?

- Methodological Answer :

- Accelerated aging tests : Expose the compound to controlled humidity (50–80% RH) and UV light (254 nm) to simulate long-term instability.

- Analytical monitoring : Track degradation via LC-MS for iodinated byproducts (e.g., iodine loss detected at m/z ~127).

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data .

Q. How to design a study analyzing the steric effects of the 3-methyl group on regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate van der Waals surface maps (using software like Mercury) to quantify steric bulk.

- Comparative catalysis : Test Pd(0)/Ni(0) catalysts in Suzuki-Miyaura couplings with para-substituted arylboronic acids.

- Statistical analysis : Use multivariate regression to correlate substituent parameters (Taft’s ) with reaction yields .

Q. What methodologies address discrepancies in reported crystallographic data for this compound?

- Methodological Answer :

- Data reconciliation : Re-refine published CIF files using SHELXL with updated scattering factors.

- Twinned data analysis : Apply Hooft-Y parameter tests to detect twinning and reprocess with TWINABS.

- Cross-validation : Compare experimental XRD data with neutron diffraction or synchrotron results to resolve thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.